![molecular formula C11H14O2 B1583114 Methyl 2-methyl-2-phenylpropanoate CAS No. 57625-74-8](/img/structure/B1583114.png)
Methyl 2-methyl-2-phenylpropanoate
Overview
Description
“Methyl 2-methyl-2-phenylpropanoate” is a chemical compound with the molecular formula C11H14O2 . It is also known by its IUPAC name, methyl 2-methyl-2-phenylpropanoate .
Synthesis Analysis
The synthesis of 2-methyl-2-phenylpropanoate derivatives has been described in a patent . The process involves preparing 2-methyl-2-phenylpropionic acid derivatives, which show antihistamine activity.Molecular Structure Analysis
The molecular structure of “Methyl 2-methyl-2-phenylpropanoate” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 163.194 Da, and the monoisotopic mass is 163.076447 Da .Scientific Research Applications
Synthesis of Chiral Building Blocks
Methyl 2-methyl-2-phenylpropanoate: is used in the synthesis of chiral building blocks for complex organic molecules. Its stereochemistry can be manipulated to produce optically active compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The compound serves as a precursor for various chiral intermediates that are used in asymmetric synthesis .
Flavor and Fragrance Industry
This ester is utilized in the flavor and fragrance industry due to its aromatic properties. It can be incorporated into formulations to impart a sweet, floral scent reminiscent of hyacinth. It’s also used to synthesize other aromatic compounds that mimic natural flavors and fragrances .
Material Science
In material science, Methyl 2-methyl-2-phenylpropanoate contributes to the synthesis of polymers and resins with specific optical properties. These materials have applications in creating specialized coatings, adhesives, and plasticizers that require certain chirality for their performance .
Medicinal Chemistry
The compound is a key intermediate in medicinal chemistry, where it’s used to create a variety of bioactive molecules. Its derivatives are explored for therapeutic properties in drug discovery programs, particularly in the search for novel treatments for diseases .
Analytical Chemistry
Methyl 2-methyl-2-phenylpropanoate: is used as a standard in chromatography for the separation of enantiomers. Its distinct optical rotation enables the calibration of instruments and helps in the analysis of chiral substances in complex mixtures .
Environmental Chemistry
In environmental chemistry, this compound is studied for its biodegradability and environmental impact. Research focuses on understanding its breakdown products and their effects on ecosystems, contributing to safer chemical design and usage .
Safety And Hazards
“Methyl 2-methyl-2-phenylpropanoate” is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing vapours, mist, or gas, ensuring adequate ventilation, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for “Methyl 2-methyl-2-phenylpropanoate” are not mentioned in the search results, a paper discusses different strategies for stereoselective microbial preparation of various chiral aromatic compounds, including optically pure 2-methyl-3-phenyl-1-propanol, ethyl 2-methyl-3-phenylpropanoate, 2-methyl-3-phenylpropanal, 2-methyl-3-phenylpropionic acid, and 2-methyl-3-phenylpropyl acetate . This suggests potential future research directions in the biocatalytic preparation of similar compounds.
properties
IUPAC Name |
methyl 2-methyl-2-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,10(12)13-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITYUUTUSPKOAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206288 | |
Record name | Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-2-phenylpropanoate | |
CAS RN |
57625-74-8 | |
Record name | Methyl α,α-dimethylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57625-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057625748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-methyl-2-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Methyl 2-methyl-2-phenylpropanoate formed in the context of this research?
A1: The research paper describes the formation of Methyl 2-methyl-2-phenylpropanoate during the photolysis of (2-methoxycarbonyl-2-phenylpropyl)cobaloxime []. This compound is generated as a "hydrogen-abstracted product" during the photochemical reaction []. This means that the starting material loses a hydrogen atom, and that hydrogen atom is replaced with a methyl group to form Methyl 2-methyl-2-phenylpropanoate.
Q2: Are there other products formed during this photolysis reaction?
A2: Yes, besides Methyl 2-methyl-2-phenylpropanoate, two other products are formed through a phenyl-migration mechanism: methyl 2-methylene-3-phenylpropanoate and methyl trans-2-methyl-3-phenylpropenoate []. This difference in product formation highlights the varied reactivity pathways available during this photolysis process.
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